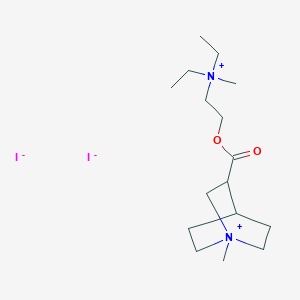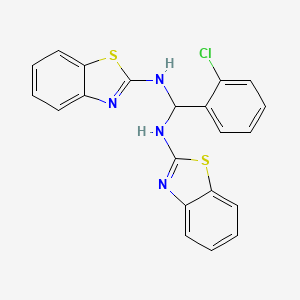
Anhydro-trityl-imidazoyl-thiocarbonyl-T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydro-trityl-imidazoyl-thiocarbonyl-T is a complex organic compound that features a unique combination of trityl, imidazoyl, and thiocarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anhydro-trityl-imidazoyl-thiocarbonyl-T typically involves multiple steps, starting with the preparation of the trityl and imidazoyl intermediates. The trityl group is often introduced through a tritylation reaction, where a trityl chloride reacts with an alcohol in the presence of a base. The imidazoyl group can be synthesized through the cyclization of diamines with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Anhydro-trityl-imidazoyl-thiocarbonyl-T undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The imidazoyl ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocarbonyl group can produce sulfoxides, while reduction can yield thiols .
Applications De Recherche Scientifique
Anhydro-trityl-imidazoyl-thiocarbonyl-T has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Anhydro-trityl-imidazoyl-thiocarbonyl-T involves its interaction with molecular targets through its functional groups. The trityl group can stabilize reactive intermediates, while the imidazoyl and thiocarbonyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Trityl-imidazole: Shares the trityl and imidazoyl groups but lacks the thiocarbonyl functionality.
Imidazoyl-thiocarbonyl compounds: Contain the imidazoyl and thiocarbonyl groups but do not have the trityl group.
Uniqueness: Anhydro-trityl-imidazoyl-thiocarbonyl-T is unique due to the combination of all three functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions and stability .
Propriétés
Numéro CAS |
132776-28-4 |
|---|---|
Formule moléculaire |
C33H28N4O5S |
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
O-[(2R,4R,5R)-11-methyl-10-oxo-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] imidazole-1-carbothioate |
InChI |
InChI=1S/C33H28N4O5S/c1-22-19-37-30-28(41-31(37)35-29(22)38)27(42-32(43)36-18-17-34-21-36)26(40-30)20-39-33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21,26-28,30H,20H2,1H3/t26-,27-,28?,30-/m1/s1 |
Clé InChI |
UWCSOULKJRMOJX-ZZYOZKBCSA-N |
SMILES isomérique |
CC1=CN2[C@H]3C([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=S)N7C=CN=C7)OC2=NC1=O |
SMILES canonique |
CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=S)N7C=CN=C7)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


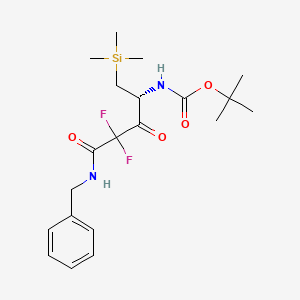


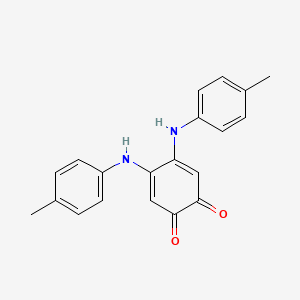
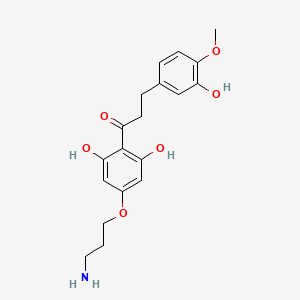
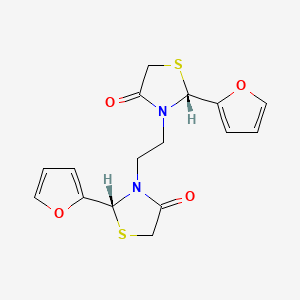
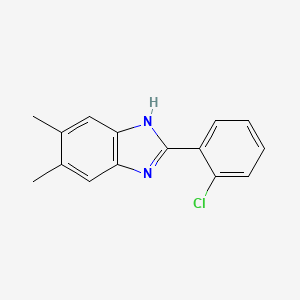
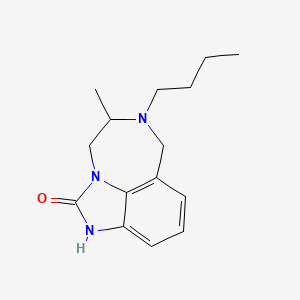
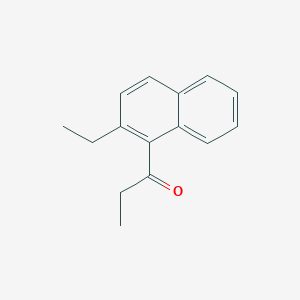

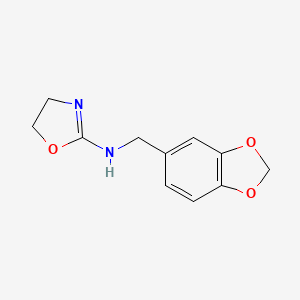
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
